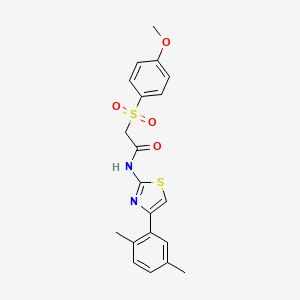
Rhodamine-phalloidin
Vue d'ensemble
Description
Rhodamine-phalloidin is a high-affinity probe used for staining filamentous actin (F-actin) in various biological samples. It is a conjugate of phalloidin, a bicyclic peptide derived from the deadly Amanita phalloides mushroom, and the red-orange fluorescent dye, tetramethylrhodamine (TRITC). This compound is widely used in cell biology and microscopy due to its ability to selectively bind and stain F-actin with high specificity and brightness .
Mécanisme D'action
Target of Action
Rhodamine-phalloidin is a high-affinity probe that is primarily targeted towards F-actin, a filamentous protein structure in cells . F-actin, also known as filamentous actin, plays a crucial role in maintaining the structural integrity of cells and is involved in various cellular processes such as cell movement and division .
Mode of Action
This compound interacts with its target, F-actin, by binding to it with high selectivity . This binding is facilitated by the phalloidin component of the compound, a bicyclic peptide that inhibits the depolymerization of microfilaments, thereby stabilizing the F-actin structure . The rhodamine component acts as a fluorescent marker, allowing for the visualization of the actin filaments within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the actin cytoskeleton pathway. By binding to F-actin, this compound stabilizes the actin filaments, preventing their depolymerization . This stabilization of actin filaments can affect various downstream cellular processes that rely on the dynamic nature of the actin cytoskeleton, including cell motility, vesicle trafficking, and cell division .
Result of Action
The binding of this compound to F-actin results in the stabilization of actin filaments, which can be visualized under a fluorescence microscope due to the rhodamine component’s fluorescence . This allows for the high-contrast discrimination of actin staining, providing valuable insights into the structural organization and dynamics of the actin cytoskeleton within cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of phalloidin to F-actin . Furthermore, the fluorescence of the rhodamine component can be affected by the local environment, including factors such as pH, temperature, and the presence of other fluorescent compounds. This compound is known for its photostability, suggesting that its fluorescence is relatively stable under various environmental conditions .
Analyse Biochimique
Biochemical Properties
Rhodamine-phalloidin binds to actin filaments much more tightly than to actin monomers . This binding leads to a decrease in the rate constant for the dissociation of actin subunits from filament ends, essentially stabilizing actin filaments . The binding of this compound to F-actin is highly selective , and it has virtually identical binding properties with actin from different species including plants and animals .
Cellular Effects
This compound can be used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations . It allows high-contrast discrimination of actin staining . The binding of this compound to F-actin can induce specific changes in myofibrillar functioning . By binding to actin in thin filaments, this compound can change active tension, the spectrum of mechanical relaxation times, ATPase activity, and Ca2+ sensitivity .
Molecular Mechanism
This compound binds specifically at the interface between F-actin subunits, locking adjacent subunits together . This binding interaction suspends the structural changes in actin, likely influencing its interaction with actin-binding proteins . The effect of this compound on filamentous actin is not identical to other toxins despite their overlapping binding site and similar interactions with the actin filament .
Temporal Effects in Laboratory Settings
The effects of this compound on actin dynamics can be observed over time in laboratory settings . It has been shown that the distribution of this compound in cells depends on actin polymerization . Over time, dynamic local motions of this compound foci can be observed, with lateral movements, appearance, and disappearance .
Metabolic Pathways
This compound does not directly participate in metabolic pathways. By binding to F-actin, it can influence various cellular processes that are regulated by the actin cytoskeleton .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to the dynamics of the actin cytoskeleton . This compound binds to F-actin, and its distribution follows the spatial organization and dynamics of actin filaments .
Subcellular Localization
This compound localizes to regions of the cell where F-actin is present . This includes various subcellular compartments or organelles where actin filaments are found. The localization of this compound can provide valuable insights into the organization and dynamics of the actin cytoskeleton in different cellular contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rhodamine-phalloidin involves the conjugation of phalloidin with tetramethylrhodamine. Phalloidin is first isolated from Amanita phalloides and then chemically modified to introduce reactive groups that can form a stable bond with tetramethylrhodamine. The reaction typically occurs under mild conditions to preserve the integrity of both molecules. The conjugation process involves the use of coupling agents and solvents that facilitate the formation of a stable covalent bond between phalloidin and tetramethylrhodamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of phalloidin from Amanita phalloides, followed by its purification and chemical modification. The modified phalloidin is then conjugated with tetramethylrhodamine using automated synthesis equipment to ensure consistency and high yield. Quality control measures are implemented to verify the purity and functionality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodamine-phalloidin primarily undergoes conjugation reactions during its synthesis. The key reaction involves the formation of a covalent bond between phalloidin and tetramethylrhodamine. This reaction is facilitated by coupling agents that activate the reactive groups on both molecules .
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and succinimidyl esters.
Solvents: The reactions are typically carried out in aqueous or organic solvents such as dimethyl sulfoxide (DMSO) or methanol.
Conditions: The reactions are performed under mild conditions, usually at room temperature, to prevent degradation of the reactants
Major Products
The major product of the conjugation reaction is this compound, which is characterized by its high affinity for F-actin and its bright red-orange fluorescence. The purity and functionality of the product are confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy .
Applications De Recherche Scientifique
Rhodamine-phalloidin is extensively used in scientific research, particularly in the fields of cell biology, biochemistry, and medicine. Some of its key applications include:
Cell Imaging: this compound is used to visualize and quantify F-actin in fixed and permeabilized cells, tissues, and cell-free preparations.
Cytoskeleton Studies: Researchers use this compound to study the organization and dynamics of the actin cytoskeleton in various cell types.
Drug Screening: this compound is employed in high-throughput screening assays to identify compounds that affect actin dynamics.
Medical Research: In medical research, this compound is used to investigate the role of actin in disease states, including cancer and neurodegenerative disorders.
Comparaison Avec Des Composés Similaires
Rhodamine-phalloidin is unique in its combination of high affinity for F-actin and bright fluorescence. Similar compounds include:
Fluorescein-phalloidin: Conjugates phalloidin with fluorescein, providing green fluorescence.
Alexa Fluor-phalloidin: Conjugates phalloidin with Alexa Fluor dyes, available in various colors.
BODIPY-phalloidin: Conjugates phalloidin with BODIPY dyes, offering another option for fluorescent labeling of F-actin.
This compound stands out due to its red-orange fluorescence, which is particularly useful for multicolor imaging applications where it can be combined with other fluorescent probes .
Propriétés
IUPAC Name |
(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-39-35-11-9-10-12-41(35)68-56(39)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(40(19-31)58(82)83)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H,61,86)(H,62,78)(H,63,79)(H,65,75)(H,66,77)(H,67,80)(H,69,76)(H,82,83)/b64-31+/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNOAAMNRGBZOQ-RUTQKCGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)N=C6C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)/N=C/6\C=CC(=C7C8=C(C=C(C=C8)N(C)C)OC9=C7C=CC(=C9)N(C)C)C(=C6)C(=O)O)O)C)[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N12O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does rhodamine-phalloidin interact with actin, and what are the downstream consequences?
A1: this compound binds specifically and with high affinity to the interface between actin subunits in F-actin [, , ]. This binding stabilizes the filamentous structure, preventing its depolymerization and enhancing its fluorescence intensity [, , ]. Notably, it does not bind to monomeric actin (G-actin) []. This specific interaction makes this compound a powerful tool for visualizing and studying F-actin organization and dynamics in fixed and permeabilized cells and tissues.
Q2: What is the chemical structure of this compound?
A2: this compound consists of the bicyclic peptide toxin phalloidin, isolated from the death cap mushroom (Amanita phalloides), covalently linked to the fluorophore rhodamine.
Q3: Is there information about the molecular formula, weight, and spectroscopic data for this compound?
A3: The available research papers focus on the biological applications of this compound and do not provide detailed information on its molecular formula, weight, or spectroscopic data. These details are typically found in product specifications from chemical suppliers.
Q4: Does this compound possess any catalytic properties?
A4: this compound primarily functions as a fluorescent probe and does not exhibit catalytic activity. Its role is to bind to F-actin and enhance its visualization, not to catalyze chemical reactions.
Q5: How do structural modifications of phalloidin affect its binding affinity to actin?
A8: Research suggests that modifications to the phalloidin structure can significantly impact its affinity for actin []. For example, a specific mutation in the actin gene (act1-129; R177A, D179A) resulted in F-actin that could not be labeled by this compound, highlighting the importance of these specific residues for phalloidin binding [].
Q6: How is this compound typically formulated for use in research?
A6: this compound is commonly supplied as a ready-to-use solution in methanol or an aqueous buffer. It is crucial to follow the manufacturer's storage and handling recommendations to maintain its stability and fluorescence properties.
Q7: What are the safety considerations when working with this compound?
A7: While this compound is a valuable research tool, it's essential to handle it with caution as phalloidin is a potent toxin. Always wear appropriate personal protective equipment and follow established laboratory safety protocols when working with this compound.
Q8: Is this compound used in clinical settings or for therapeutic purposes?
A8: this compound is primarily a research tool used to study actin dynamics in vitro. Its toxic nature makes it unsuitable for therapeutic applications in humans or animals.
Q9: Can you provide examples of how this compound has been used to study cellular processes?
A9: this compound has been instrumental in visualizing actin dynamics in various cellular processes:
- Cytokinesis: It has been used to visualize the contractile ring composed of F-actin that forms during cell division [].
- Cell Motility: this compound staining reveals the dynamic reorganization of F-actin in lamellipodia and filopodia, structures essential for cell migration [, , ].
- Muscle Contraction: Researchers utilize this compound to study the organization and function of the actin-myosin contractile apparatus in muscle cells [, ].
- Plant Cell Development: this compound staining has been crucial in understanding the role of actin in pollen tube growth and fertilization in plants [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


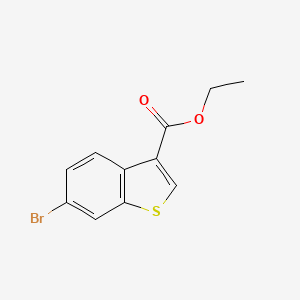
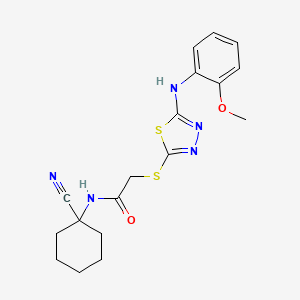
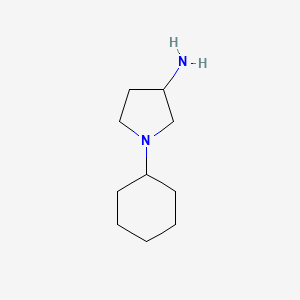

![N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2604291.png)
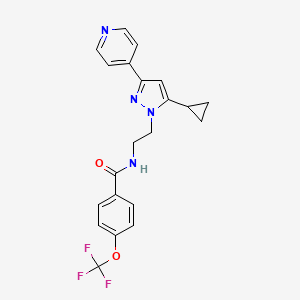
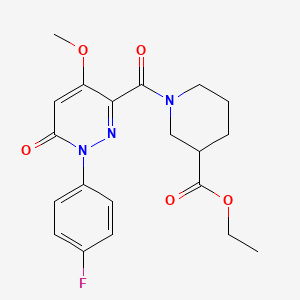

![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)
![5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2604302.png)



